![molecular formula C13H16FNO B1422022 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone CAS No. 1225621-33-9](/img/structure/B1422022.png)
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone
Overview
Description
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone (CPF) is a synthetic compound that has become increasingly popular in the scientific community due to its unique properties. CPF has been studied for its potential applications in synthetic chemistry, drug discovery, and biochemistry.
Scientific Research Applications
Enantioselective Synthesis and Applications
- This study discusses the enantioselective synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol, an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, potentially protective against HIV infection. It's also part of an antimalarial drug and a γ-secretase modulator for Alzheimer's treatment. The research explores the synthesis using Daucus carota cells and various exogenous reducing agents.
Photochemistry and Crystal Structures
(Acta Crystallographica Section E: Structure Reports Online, 2012)
- This paper investigates the crystal structure of a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, providing insights into molecular arrangements and interactions that could be relevant to the study of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone.
Synthesis and Biological Activities
- (Heterocycles, 2008)
- This research explores a new reaction involving 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone for synthesizing pyrazolo[3,4-b]pyridines, demonstrating its utility in preparing combinatorial libraries for pharmaceutical applications.
- (Bioorganic & medicinal chemistry letters, 2014)
- The study synthesizes novel hybrid compounds incorporating arylidene thiazolidine-2,4-dione and 1-cyclopropyl-2-(2-fluorophenyl)ethanone, showing moderate to good antimycobacterial activity against Mycobacterium tuberculosis.
Synthesis Techniques and Characterization
- (Ultrasonics sonochemistry, 2011)
- This paper details the synthesis of a chalcone derivative, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, through a condensation reaction, comparing sonochemical and conventional methods in terms of efficiency and crystallinity.
- (Russian Journal of Organic Chemistry, 2020)
- The research focuses on synthesizing and characterizing a derivative of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone using spectral techniques and quantum chemical calculations, assessing its biological activities.
Antimicrobial Activity
- (Russian Journal of General Chemistry, 2019)
- This study synthesizes derivatives of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles from 1-(5-fluoro-2-hydroxyphenyl)ethanone and evaluates their antimicrobial activity against bacterial and fungal organisms.
- (Molecules, 2009)
- This paper presents the synthesis and antimicrobial evaluation of a series of new oxadiazoles derived from phenylpropionohydrazides, exploring their potential as antibacterial and antifungal agents.
properties
IUPAC Name |
2-(cyclopentylamino)-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-7-5-10(6-8-11)13(16)9-15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVVUATDBEMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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